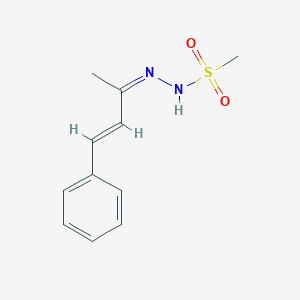![molecular formula C20H17ClN2O3 B3855462 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855462.png)
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide
Descripción general
Descripción
N-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide, also known as CFAH, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. CFAH is a hydrazide derivative that belongs to the class of furan compounds. It has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been found to inhibit the activity of cyclooxygenase (COX), which is an enzyme that plays a role in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are associated with pain and fever. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. Inhibition of MMPs may be useful in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been found to protect against oxidative stress and reduce the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is stable and can be easily synthesized using different methods. This compound has also been found to be relatively non-toxic in animal studies. However, there are some limitations to using this compound in lab experiments. Its solubility in water is limited, which may affect its bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-2-8-17(9-3-14)25-13-20(24)23-22-12-18-10-11-19(26-18)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3,(H,23,24)/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHBTZLKYHHSA-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
![3-[(4-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3855381.png)
![N~1~,N~1~-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine](/img/structure/B3855387.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)
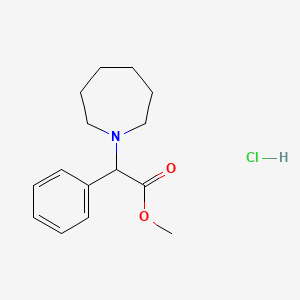
![N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B3855412.png)
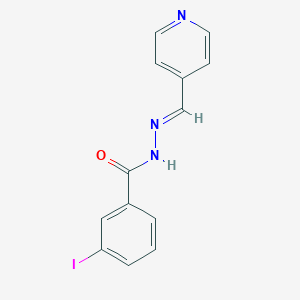
![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
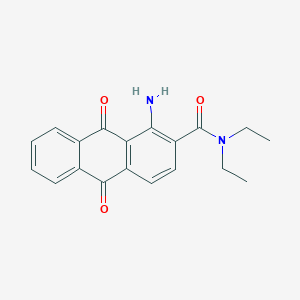
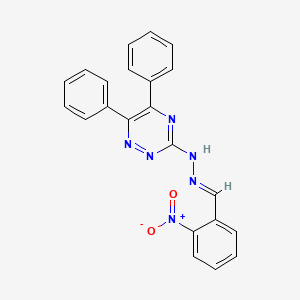
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
